

A Comprehensive Technical Guide to the Physical Properties of 1,5-Hexanediol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Hexanediol

Cat. No.: B1582509

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **1,5-Hexanediol** (CAS No: 928-40-5), a versatile diol with applications in various scientific and industrial fields, including as a building block in the synthesis of polymers and as a component in formulations. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a logical workflow for property determination.

Core Physical and Chemical Properties

1,5-Hexanediol, with the chemical formula $C_6H_{14}O_2$, is an aliphatic alcohol characterized by the presence of two hydroxyl groups.^[1] Its structure and key identifiers are summarized below.

Identifier	Value	Reference
Chemical Name	hexane-1,5-diol	[1]
CAS Number	928-40-5	[2] [3]
Molecular Formula	C ₆ H ₁₄ O ₂	[1]
Molecular Weight	118.17 g/mol	[1] [2] [3]
Canonical SMILES	CC(CCCCO)O	[2] [3]
InChI Key	UNVGBIALRHLALK-UHFFFAOYSA-N	[2] [3]

Quantitative Physical Properties

The physical properties of **1,5-Hexanediol** are crucial for its handling, application, and integration into various processes. The following tables summarize the key quantitative data.

General Physical Properties

Property	Value	Conditions	Reference
Appearance	Colorless to light yellow liquid	Ambient	[4]
Density	0.981 g/mL	at 25 °C	[2] [3] [5]
Refractive Index (n _{20/D})	1.451	at 20 °C	[2] [3] [6]
pKa	15.16 ± 0.10	Predicted	[6] [7]
Vapor Pressure	0.00189 mmHg	at 25°C	[6]

Thermal Properties

Property	Value	Conditions	Reference
Boiling Point	89-91 °C	at 0.5 mmHg	[2][3][5]
Melting Point	26.38 °C	Estimate	[4][6]
Flash Point	>230 °F (>110 °C)	Closed Cup	[6][8]

Solubility

Solvent	Solubility	Reference
Water	54 g/L (at 25 °C)	[7]
Chloroform	Soluble	[4][6]
Dichloromethane	Soluble	[4][6]
Ethyl Acetate	Soluble	[4][6]
Methanol	Soluble	[4][6]

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for the reliable application of chemical compounds. The following sections detail the standard experimental methodologies for measuring the key physical properties of **1,5-Hexanediol**.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity.

Apparatus:

- Thiele tube
- High-boiling point oil (e.g., mineral oil or silicone oil)
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)

- Bunsen burner or heating mantle
- Rubber band or wire for attaching the capillary tube

Procedure:

- **Sample Preparation:** A small amount of finely powdered, dry **1,5-Hexanediol** is packed into the sealed end of a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The Thiele tube is filled with a suitable high-boiling point oil. The capillary tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- **Heating:** The thermometer and capillary tube assembly is immersed in the oil bath of the Thiele tube. The side arm of the Thiele tube is gently and uniformly heated.
- **Observation:** The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- **Heating Rate:** For accurate measurements, the heating rate should be slow, approximately 1-2 °C per minute, especially near the expected melting point.

Boiling Point Determination at Reduced Pressure (Micro-Boiling Point Method)

Due to its high boiling point at atmospheric pressure, the boiling point of **1,5-Hexanediol** is often determined at a reduced pressure to prevent decomposition.

Apparatus:

- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube or other heating bath

- Vacuum source and manometer

Procedure:

- Sample Preparation: A small amount of **1,5-Hexanediol** (a few drops) is placed in the small test tube. A capillary tube is placed inside the test tube with its open end downwards.
- Apparatus Setup: The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum source and a manometer to control and measure the pressure.
- Heating: The sample is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.
- Observation: As the liquid is heated further, its vapor pressure increases. When the vapor pressure equals the applied pressure, a rapid and continuous stream of bubbles will emerge from the capillary tube. At this point, heating is stopped.
- Recording: The liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.

Density Determination (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer.

Apparatus:

- Pycnometer (a glass flask with a specific, accurately known volume)
- Analytical balance
- Thermometer
- Water bath

Procedure:

- Mass of Empty Pycnometer: The clean, dry pycnometer is accurately weighed on an analytical balance.
- Mass of Pycnometer with Sample: The pycnometer is filled with **1,5-Hexanediol**, ensuring no air bubbles are present. The temperature of the liquid is allowed to equilibrate to a specific temperature (e.g., 25 °C) using a water bath. The pycnometer is then weighed again.
- Calculation: The mass of the **1,5-Hexanediol** is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper
- Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
- Sample Application: A few drops of **1,5-Hexanediol** are placed on the prism of the refractometer.
- Temperature Control: The prisms are brought to the desired temperature (e.g., 20 °C) using the circulating water bath.
- Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

- Reading: The refractive index is read directly from the instrument's scale.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a liquid will ignite with an ignition source.

Apparatus:

- Pensky-Martens or similar closed-cup flash point tester
- Thermometer
- Ignition source (e.g., a small flame or electric igniter)

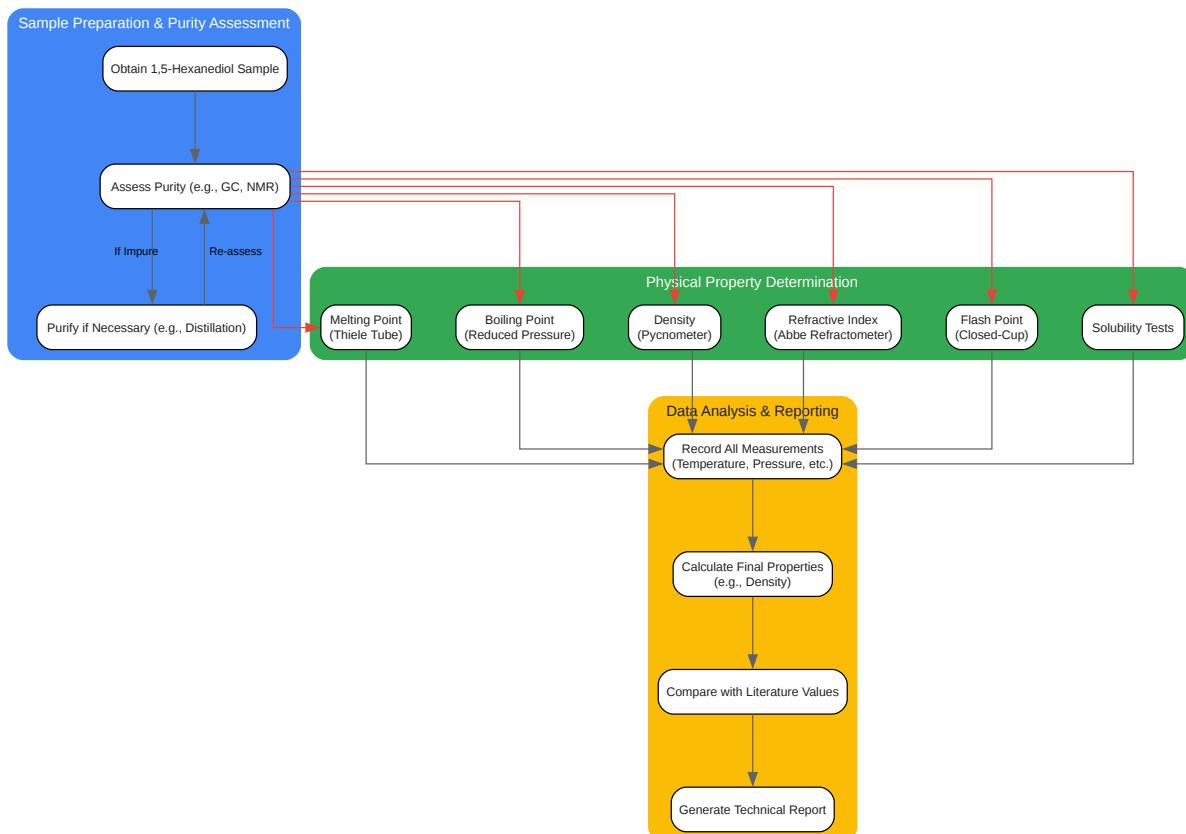
Procedure:

- Sample Preparation: The sample cup is filled with **1,5-Hexanediol** to the specified level.
- Heating: The sample is heated at a slow, constant rate as specified by the standard method (e.g., ASTM D93). The sample is stirred continuously.
- Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.
- Observation: The temperature at which a brief flash is observed inside the cup is recorded as the flash point.

Solubility Determination

A qualitative assessment of solubility is often sufficient for many applications.

Apparatus:


- Test tubes
- Vortex mixer or shaker
- Graduated pipettes

Procedure:

- Sample and Solvent: A small, measured amount of **1,5-Hexanediol** (e.g., 0.1 g or 0.1 mL) is placed in a test tube.
- Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
- Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
- Observation: The mixture is observed to determine if the **1,5-Hexanediol** has completely dissolved (forms a single, clear phase), is partially soluble, or is insoluble (remains as a separate phase). This can be repeated with increasing amounts of solvent to determine an approximate solubility limit.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a chemical substance like **1,5-Hexanediol**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the physical properties of **1,5-Hexanediol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 7. ucc.ie [ucc.ie]
- 8. byjus.com [byjus.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 1,5-Hexanediol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582509#physical-properties-of-1-5-hexanediol\]](https://www.benchchem.com/product/b1582509#physical-properties-of-1-5-hexanediol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com